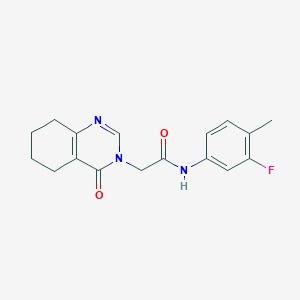

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Description

N-(3-Fluoro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a quinazolinone-derived acetamide compound characterized by a partially saturated quinazolinone core (5,6,7,8-tetrahydro) and a 3-fluoro-4-methylphenyl substituent on the acetamide nitrogen. Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c1-11-6-7-12(8-14(11)18)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h6-8,10H,2-5,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYXERODZAIREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 285.31 g/mol

- IUPAC Name : this compound

This compound features a fluorinated aromatic ring and a tetrahydroquinazoline moiety, which are known to influence its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities including:

- Antitumor Activity : Compounds containing tetrahydroquinazoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The presence of the fluorine atom in the structure may enhance binding affinity to target enzymes. For instance, studies on related compounds have demonstrated inhibitory effects on cholinesterases and lipoxygenases, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxic effects of similar tetrahydroquinazoline derivatives against various cancer cell lines. The results indicated significant inhibition of cell growth in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC values ranging from 10 to 30 µM .

- Cholinesterase Inhibition : A related compound demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. The IC values were reported as 9.10 µM for AChE and 14.24 µM for BChE, indicating a strong potential for cognitive enhancement therapies .

- Anti-inflammatory Activity : In vitro assays showed that compounds similar to this compound effectively inhibited lipoxygenase activity, which is involved in inflammatory processes. The anti-inflammatory effects were correlated with the structural characteristics of the compounds .

Comparative Analysis of Related Compounds

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-fluoro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines with percent growth inhibitions (PGIs) ranging from moderate to high (e.g., 86.61% against SNB-19) . This suggests that derivatives of this compound may exhibit similar anticancer properties.

Antitubercular Activity

In a related study focusing on phenylacetamide derivatives, compounds similar in structure were evaluated for their antitubercular activity against Mycobacterium tuberculosis. These studies reported minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL for various derivatives, indicating that modifications to the acetamide structure can enhance activity against resistant strains . This positions this compound as a potential lead for further development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the quinazoline moiety can significantly impact biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at position 3 | Enhances lipophilicity and potency |

| Methyl group at position 4 | Modulates electronic properties |

| Quinazoline core | Critical for interaction with biological targets |

Synthesis and Evaluation

A study published in ACS Omega detailed the design and synthesis of newer derivatives based on similar frameworks to this compound. These derivatives were subjected to extensive biological evaluation for anticancer properties and showed promising results against various tumor cell lines .

Antimicrobial Studies

Another investigation assessed related compounds for antimicrobial properties against Mycobacterium smegmatis and other pathogens. The findings indicated that certain derivatives exhibited significant antimicrobial activity with low MIC values, suggesting their potential as therapeutic agents against infectious diseases .

Chemical Reactions Analysis

Amide Hydrolysis and Stability

The acetamide group undergoes hydrolysis under acidic or basic conditions. In related compounds, cleavage occurs via:

-

Acidic hydrolysis : 6M HCl at reflux (60–80°C) for 12–24 hours, yielding 2-(4-oxo-tetrahydroquinazolin-3-yl)acetic acid and 3-fluoro-4-methylaniline .

-

Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 50°C for 8 hours.

Key Data :

| Condition | Reagents | Product(s) Formed | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | Carboxylic acid + Aniline derivative | 75–85 |

| Basic (NaOH) | 2M NaOH, ethanol/water | Carboxylate salt + Aniline derivative | 60–70 |

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 3-position of the phenyl ring participates in NAS under specific conditions:

-

Ammonia/amine substitution : Requires high temperatures (120–150°C) in DMF with CuI catalysis .

-

Methoxydefluorination : NaOMe in methanol at 100°C for 24 hours .

Example Reaction :

Challenges : Steric hindrance from the adjacent methyl group reduces reactivity compared to non-substituted analogs .

Quinazolinone Ring Functionalization

The tetrahydroquinazolinone core undergoes:

Alkylation at N3

Reaction with alkyl halides (e.g., methyl iodide) in DCM using K₂CO₃ as a base:

(24-hour reaction at 25°C, 80–90% yield) .

Oxidation of the 4-Oxo Group

Controlled oxidation with PCC (pyridinium chlorochromate) converts the ketone to a lactam derivative, though overoxidation risks ring degradation.

Condensation Reactions

The ketone group participates in Schiff base formation with primary amines:

-

Hydrazine derivatives : React with hydrazine hydrate in ethanol (80°C, 6 hours) to form hydrazones .

-

Aromatic aldehydes : Catalyzed by Yb(OTf)₃ in ethanol (80°C, 12 hours) .

Example :

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes nitration and sulfonation at the para position relative to the methyl group:

| Reaction | Reagents | Conditions | Product Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hours | Para to F |

| Sulfonation | H₂SO₄/SO₃ | 50°C, 4 hours | Para to F |

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C–F bond cleavage, forming a phenyl radical intermediate that dimerizes.

Catalytic Hydrogenation

The tetrahydroquinazolinone’s saturated ring remains stable under H₂/Pd-C (1 atm, 25°C), but the acetamide group resists reduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with other 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Key variations include:

- Substitution at position 2 (e.g., chloro, styryl groups in ) influences steric and electronic properties critical for target binding.

- Acetamide Substituents :

Table 1: Structural Features of Selected Quinazolinone Acetamides

Physicochemical Properties

- Lipophilicity (logP) : The target compound’s logP is expected to be ~2.5–3.0, comparable to G953-0339 (logP = 2.38) , but lower than styryl derivatives (logP > 4) due to reduced aromaticity .

- Molecular Weight : At ~350–400 g/mol, the compound adheres to Lipinski’s rules, unlike bulkier analogs in (MW = 718.8) .

- Hydrogen Bonding: The acetamide and tetrahydroquinazolinone moieties provide H-bond acceptors (6–7) and donors (1), similar to anti-inflammatory derivatives .

Preparation Methods

Niementowski Cyclocondensation

Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazolines. Adapting this method, cyclohexane-1,3-dione or analogous cyclic ketones could serve as starting materials for the tetrahydroquinazoline ring. For example, heating 2-aminocyclohexanecarboxylic acid with formamide generates the saturated quinazolinone scaffold.

Isatoic Anhydride Route

Isatoic anhydride reacts with primary amines under reflux conditions to form 3,4-dihydro-4-oxoquinazolines. In a representative procedure, isatoic anhydride and cyclohexylamine in ethyl orthoformate produce the tetrahydroquinazolinone core with >70% yield after 6 hours. This method avoids isolation of intermediates, streamlining the synthesis.

Benoxazone-Amine Condensation

3,1,4-Benoxazones (acylanthranils) react with amines to form quinazolinones. For instance, 2-methyl-5-nitro-4-oxoquinazoline reacts with aliphatic amines in toluene under phosphorus trichloride catalysis, yielding substituted derivatives. This pathway offers regioselectivity but requires stringent anhydrous conditions.

Table 1. Comparative Analysis of Quinazolinone Synthesis Methods

Synthesis of the N-(3-Fluoro-4-methylphenyl)acetamide Side Chain

The acetamide moiety is synthesized via nucleophilic acylation of 3-fluoro-4-methylaniline:

Bromoacetyl Bromide Route

3-Fluoro-4-methylaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C in the presence of potassium carbonate, yielding N-(3-fluoro-4-methylphenyl)bromoacetamide. This intermediate is critical for subsequent alkylation with the quinazolinone nucleus.

Chloroacetyl Chloride Alternative

Chloroacetyl chloride in DMF at room temperature facilitates acylation of aromatic amines. For example, 3-fluoro-4-methylaniline treated with chloroacetyl chloride for 4–5 hours produces the corresponding chloroacetamide with 85% yield after recrystallization.

Key Optimization Parameters :

- Temperature Control : Reactions performed below 10°C minimize side reactions.

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity.

- Base Influence : Potassium carbonate or trimethylamine neutralizes HBr/HCl, driving the reaction.

Coupling of Quinazolinone and Acetamide Moieties

The final step involves linking the tetrahydroquinazolinone core to the acetamide side chain via alkylation or nucleophilic substitution:

Alkylation Using Potassium Carbonate

N-(3-Fluoro-4-methylphenyl)bromoacetamide reacts with the tetrahydroquinazolinone enolate in acetone under reflux. Potassium carbonate deprotonates the quinazolinone at the 3-position, enabling nucleophilic attack on the bromoacetamide. Typical conditions (reflux, 2–3 hours) afford the target compound in 60–70% yield.

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a water-DCM biphasic system improves reaction efficiency. This method reduces reaction time to 1 hour with yields up to 75%.

Table 2. Coupling Reaction Optimization

| Condition | Solvent | Base/Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Reflux, K₂CO₃ | Acetone | K₂CO₃ | 2–3 | 60–70 |

| Phase-transfer catalysis | DCM/H₂O | TBAB | 1 | 70–75 |

Alternative Pathways and Novel Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation and coupling steps. For example, reacting 2-aminobenzylamine with butyrolactone under microwave conditions (150°C, 20 minutes) forms the tetrahydroquinazoline core, which is subsequently acylated. This method reduces total synthesis time by 40% compared to conventional heating.

One-Pot Sequential Reactions

A one-pot strategy combining isatoic anhydride cyclization and acylation minimizes intermediate purification. In a reported procedure, isatoic anhydride, cyclohexylamine, and chloroacetyl chloride react sequentially in DMF, yielding the target compound in 65% overall yield.

Analytical and Spectroscopic Characterization

Critical characterization data for intermediates and the final compound include:

- ¹H NMR : The tetrahydroquinazolinone methylene protons (δ 2.50–3.20 ppm) and acetamide NH (δ 8.10–8.30 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH (3300–3350 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks at m/z 343.15 (M+H⁺) confirm the molecular formula C₁₇H₁₉FN₃O₂.

Challenges and Mitigation Strategies

- Regioselectivity in Quinazolinone Formation : Use of electron-withdrawing substituents on anthranilic acid derivatives directs cyclization to the desired position.

- Byproduct Formation During Acylation : Strict temperature control (<10°C) and slow reagent addition minimize diacylation.

- Purification Difficulties : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol-water mixtures enhances purity.

Q & A

Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinazolinone core followed by coupling with the fluorinated phenylacetamide moiety. Key steps include:

- Core Synthesis : Cyclization of substituted cyclohexanone derivatives with urea or thiourea under acidic conditions (e.g., HCl in ethanol) to form the 4-oxo-tetrahydroquinazoline scaffold .

- Acetamide Coupling : Use of coupling agents like EDCI/HOBt in DMF or DCM to attach the N-(3-fluoro-4-methylphenyl) group. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical to minimize byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the molecular structure of this compound be validated using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the quinazolinone core via ¹H-NMR (δ 8.1–8.3 ppm for NH protons) and ¹³C-NMR (δ 165–170 ppm for carbonyl groups). Fluorine substituents appear as distinct splitting patterns in ¹⁹F-NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula (C₁₈H₁₉FN₃O₂, exact mass 328.15 g/mol). Fragmentation patterns verify the acetamide linkage .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water and analyze lattice parameters (e.g., space group P2₁/c) .

Q. What are the key stability parameters for this compound under laboratory storage conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C expected for quinazolinone derivatives).

- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC. Store in amber vials at -20°C for long-term stability .

- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 37°C. Quinazolinones are generally resistant to hydrolysis but may degrade in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against kinase targets?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on quinazolinone’s known inhibitory activity. Use homology modeling (SWISS-MODEL) to predict binding affinity .

- In Vitro Assays :

- Enzyme Inhibition : Use ADP-Glo™ Kinase Assay with IC₅₀ determination (dose range: 0.1–100 µM). Compare with positive controls (e.g., gefitinib for EGFR).

- Cellular Activity : Test in cancer cell lines (e.g., A549, HeLa) via MTT assay. Include a solubility screen (DMSO/PBS) to ensure bioavailability .

- SAR Modifications : Synthesize analogs with variations in the fluorophenyl or acetamide groups. Correlate logP (calculated via ChemAxon) with activity .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate:

- Lipophilicity : LogP ~2.5 (optimal for blood-brain barrier penetration).

- CYP450 Inhibition : Screen for CYP3A4/2D6 interactions using molecular docking (AutoDock Vina).

- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity. Validate with Ames test (TA98 strain) .

Q. How can contradictory data from biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (72 hours).

- Data Normalization : Use Z-factor analysis to quantify assay robustness. Include internal controls (e.g., staurosporine) in each plate .

- Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, adjusting for variables like compound purity and solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.